2-(5-bromo-1H-indol-3-yl)acetic acid
Overview
Description
2-(5-bromo-1H-indol-3-yl)acetic acid is a natural product found in Smenospongia . It has the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . The IUPAC name for this compound is 2-(5-bromo-1H-indol-3-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of 2-(5-bromo-1H-indol-3-yl)acetic acid can be represented by the InChI code1S/C10H8BrNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14)
. The compound also has a canonical SMILES representation: C1=CC2=C(C=C1Br)C(=CN2)CC(=O)O
. Chemical Reactions Analysis
The compound 2-(5-bromo-1H-indol-3-yl)acetic acid has been identified as a potential inhibitor of bacterial peptide deformylases (PDFs) . It has also been found to bind to the 3´-terminal RNA-binding cleft, reducing the RNA binding and unwinding activity of the targeted protein .Scientific Research Applications
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Pharmaceutical Research
- Indole derivatives have been found in many important synthetic drug molecules . They have been used for the treatment of various disorders in the human body, including cancer cells and microbes .
- The methods of application or experimental procedures vary widely depending on the specific derivative and its intended use. For example, some derivatives might be used in pill form, while others might be used as injections .
- The results or outcomes obtained also vary widely. For example, some indole derivatives have shown promise in treating certain types of cancer, while others have been effective against certain types of microbes .
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Chemical Synthesis
- Indole derivatives are used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.
- The methods of application or experimental procedures involve various chemical reactions, including electrophilic substitution .
- The results or outcomes obtained can include various types of alkaloids, which have a wide range of uses in both medicine and research .
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Antiviral Activity
- Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- The methods of application or experimental procedures involve the synthesis of these derivatives and their testing against various viruses .
- The results or outcomes obtained have shown that some of these derivatives have inhibitory activity against influenza A and Coxsackie B4 virus .
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Anti-inflammatory Activity
- Indole derivatives are also used in the treatment of inflammation . For example, Indomethacin is a nonsteroidal anti-inflammatory drug .
- The methods of application or experimental procedures involve the synthesis of these derivatives and their testing for anti-inflammatory activity .
- The results or outcomes obtained have shown that some of these derivatives have significant anti-inflammatory activity .
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Treatment of Migraines
- Indole derivatives have been used in the treatment of migraines . For example, Sumatriptan, Frovatriptan, and Zolmitriptan are used to treat acute migraine attacks and headaches .
- The methods of application or experimental procedures involve the synthesis of these derivatives and their testing for effectiveness in treating migraines .
- The results or outcomes obtained have shown that some of these derivatives are effective in treating migraines .
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Plant Growth Regulation
- Indole-3-acetic acid, a derivative of indole, is a key plant growth hormone . It is produced by the degradation of tryptophan in higher plants .
- The methods of application or experimental procedures involve the synthesis of these derivatives and their testing for plant growth regulation .
- The results or outcomes obtained have shown that some of these derivatives are effective in regulating plant growth .
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Antimicrobial Activity
- Indole derivatives have shown potential as antimicrobial agents . They have been used in the treatment of various types of infections caused by bacteria, fungi, and other microbes .
- The methods of application or experimental procedures involve the synthesis of these derivatives and their testing against various microbes .
- The results or outcomes obtained have shown that some of these derivatives have inhibitory activity against a variety of microbes .
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Antitubercular Activity
- Indole derivatives have been used in the treatment of tuberculosis . They have shown potential as antitubercular agents .
- The methods of application or experimental procedures involve the synthesis of these derivatives and their testing for antitubercular activity .
- The results or outcomes obtained have shown that some of these derivatives have significant antitubercular activity .
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Antidiabetic Activity
- Indole derivatives have been used in the treatment of diabetes . They have shown potential as antidiabetic agents .
- The methods of application or experimental procedures involve the synthesis of these derivatives and their testing for antidiabetic activity .
- The results or outcomes obtained have shown that some of these derivatives have significant antidiabetic activity .
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Antimalarial Activity
- Indole derivatives have been used in the treatment of malaria . They have shown potential as antimalarial agents .
- The methods of application or experimental procedures involve the synthesis of these derivatives and their testing for antimalarial activity .
- The results or outcomes obtained have shown that some of these derivatives have significant antimalarial activity .
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Anticholinesterase Activity
- Indole derivatives have shown potential as anticholinesterase agents . They have been used in the treatment of various disorders related to the nervous system .
- The methods of application or experimental procedures involve the synthesis of these derivatives and their testing for anticholinesterase activity .
- The results or outcomes obtained have shown that some of these derivatives have significant anticholinesterase activity .
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Analgesic Activity
- Some indole derivatives have shown significant analgesic activity . For example, compound ®- 5-bromo-1-ethyl-3- [ (1-methylpyrrolidin-2-yl)methyl]-1Hindole (T3) emerged as a potent analgesic agent .
- The methods of application or experimental procedures involve the synthesis of these derivatives and their testing for analgesic activity .
- The results or outcomes obtained have shown that some of these derivatives have significant analgesic activity .
Future Directions
properties
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFGHMZUJMRWBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193455 | |
Record name | 5-Bromo-3-indoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-1H-indol-3-yl)acetic acid | |
CAS RN |
40432-84-6 | |
Record name | (5-Bromo-1H-indol-3-yl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40432-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-indoleacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040432846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40432-84-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-3-indoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-indoleacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-BROMO-3-INDOLEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC6F5DNA2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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